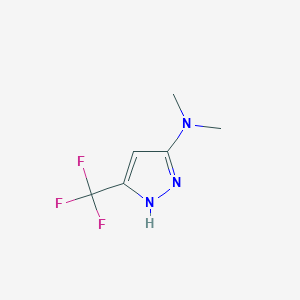![molecular formula C9H13NO3 B8752586 methyl 5-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8752586.png)
methyl 5-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 5-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate is a chemical compound with the molecular formula C8H13NO3. It is a derivative of quinuclidine, a bicyclic amine, and is characterized by the presence of a carboxylic acid ester and a ketone functional group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate typically involves the esterification of 2-Quinuclidinecarboxylic acid. One common method is the reaction of 2-Quinuclidinecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
methyl 5-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-Quinuclidinecarboxylic acid.
Reduction: Formation of 2-Quinuclidinecarbinol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
methyl 5-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 5-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with various molecular targets. The ester and ketone functional groups allow it to participate in a range of chemical reactions, which can modulate biological pathways. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Quinuclidinecarboxylic acid: Lacks the ester group but shares the quinuclidine core structure.
2-Quinuclidinecarbinol: Contains a hydroxyl group instead of a ketone.
2-Pyrrolidinecarboxylic acid, 5-oxo-, ethyl ester: Similar structure but with a pyrrolidine ring and ethyl ester group.
Uniqueness
methyl 5-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate is unique due to the combination of its quinuclidine core, ester, and ketone functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
methyl 5-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-13-9(12)7-4-6-2-3-10(7)5-8(6)11/h6-7H,2-5H2,1H3 |
Clave InChI |
SFFBOCFQHYNCOX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC2CCN1CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-(PIPERIDIN-4-YLAMINO)-3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXAMIDE](/img/structure/B8752529.png)






![2H-Pyrido[1,2-a]pyrazin-1(6H)-one,3,4,7,8-tetrahydro-(9CI)](/img/structure/B8752608.png)
